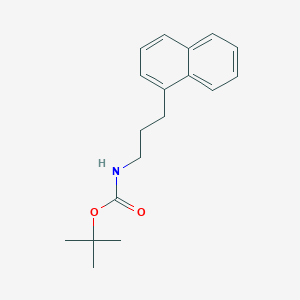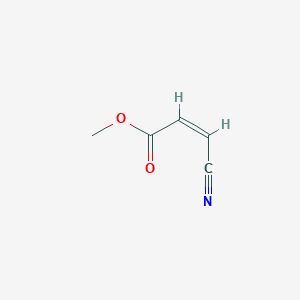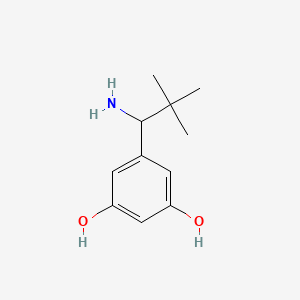
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .
化学反应分析
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Yields various substituted thiophene derivatives.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.
科学研究应用
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: An intermediate in the synthesis of lornoxicam and other pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .
相似化合物的比较
Similar Compounds
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the N-methyl group.
Methyl 5-chloro-3-(N-ethyl-N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .
属性
分子式 |
C10H12ClNO6S2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |
InChI 键 |
AMNIHQZRIVJTPY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)



![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)

![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

